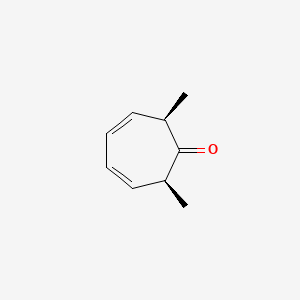![molecular formula C14H20N2O2 B14415907 6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine CAS No. 80645-17-6](/img/structure/B14415907.png)
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine is a compound that features a piperidine ring attached to a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and benzodioxole structures suggests that it may exhibit significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine typically involves the formation of the piperidine ring followed by its attachment to the benzodioxole moiety. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include hydrogenation, cyclization, and cycloaddition processes .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. The use of rhodium (I) complex and pinacol borane has been reported to achieve highly diastereoselective products through a dearomatization/hydrogenation process . These methods are designed to be cost-effective and scalable for large-scale production.
化学反应分析
Types of Reactions
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring and benzodioxole moiety can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
科学研究应用
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological processes . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: A piperidine-based compound with antimetastatic effects.
Berberine: Exhibits various biological activities, including antimicrobial and anticancer effects.
Tetrandine: Known for its antiproliferative properties.
Uniqueness
6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine is unique due to the combination of the piperidine and benzodioxole moieties, which may confer distinct biological activities not observed in other similar compounds
属性
CAS 编号 |
80645-17-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
6-(2-piperidin-1-ylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H20N2O2/c15-12-9-14-13(17-10-18-14)8-11(12)4-7-16-5-2-1-3-6-16/h8-9H,1-7,10,15H2 |
InChI 键 |
UDGCQVYMZGUJOT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC2=CC3=C(C=C2N)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


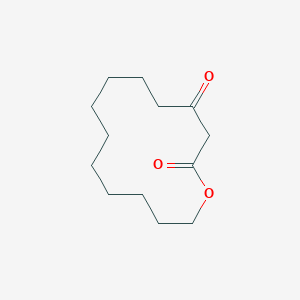
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
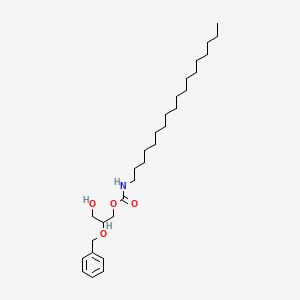
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
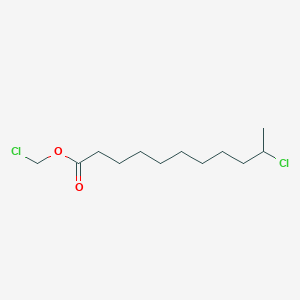

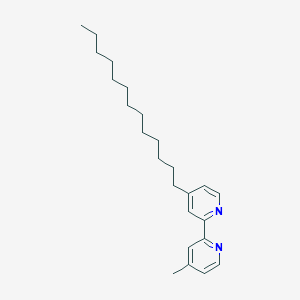

![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)

![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
